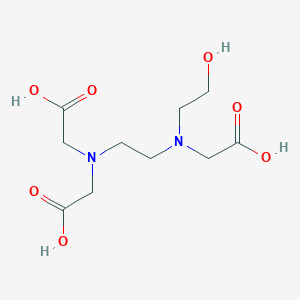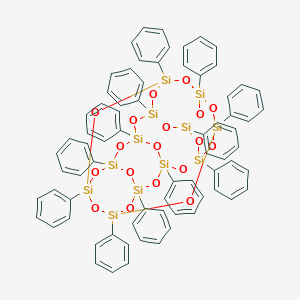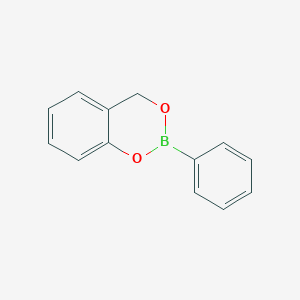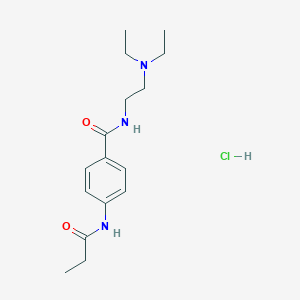
Benzamide, N-(2-(diethylamino)ethyl)-4-((1-oxopropyl)amino)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-(2-(diethylamino)ethyl)-4-((1-oxopropyl)amino)-, monohydrochloride, also known as Boc-DDEA-HCl, is a chemical compound used in scientific research. It is a derivative of benzamide and is commonly used as a protecting group for amino acids during peptide synthesis. Boc-DDEA-HCl has several advantages and limitations for lab experiments, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mecanismo De Acción
Benzamide, N-(2-(diethylamino)ethyl)-4-((1-oxopropyl)amino)-, monohydrochloride works by protecting the amino group of an amino acid during peptide synthesis. The protecting group prevents unwanted reactions from occurring at the amino group, allowing for selective reactions at other functional groups. The protecting group can be removed after the desired reactions have occurred, leaving the amino group intact.
Biochemical and Physiological Effects:
Benzamide, N-(2-(diethylamino)ethyl)-4-((1-oxopropyl)amino)-, monohydrochloride does not have any known biochemical or physiological effects on its own. It is used solely as a chemical reagent in peptide synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Benzamide, N-(2-(diethylamino)ethyl)-4-((1-oxopropyl)amino)-, monohydrochloride as a protecting group is its high stability and compatibility with a wide range of reaction conditions. It is also relatively easy to remove the protecting group after synthesis. However, Benzamide, N-(2-(diethylamino)ethyl)-4-((1-oxopropyl)amino)-, monohydrochloride can be expensive and time-consuming to synthesize, and its large size can affect the solubility and reactivity of the peptide being synthesized.
Direcciones Futuras
Future research on Benzamide, N-(2-(diethylamino)ethyl)-4-((1-oxopropyl)amino)-, monohydrochloride could focus on developing more efficient and cost-effective synthesis methods. Additionally, the use of Benzamide, N-(2-(diethylamino)ethyl)-4-((1-oxopropyl)amino)-, monohydrochloride in the synthesis of specific bioactive peptides could be explored further. The potential for Benzamide, N-(2-(diethylamino)ethyl)-4-((1-oxopropyl)amino)-, monohydrochloride to be used in drug development could also be investigated.
Métodos De Síntesis
Benzamide, N-(2-(diethylamino)ethyl)-4-((1-oxopropyl)amino)-, monohydrochloride can be synthesized by reacting benzamide with N,N-diethyl-2-aminoethanol, followed by coupling with N-(tert-butoxycarbonyl)-L-proline and subsequent hydrolysis to remove the Boc group. The resulting compound is then treated with hydrochloric acid to obtain Benzamide, N-(2-(diethylamino)ethyl)-4-((1-oxopropyl)amino)-, monohydrochloride.
Aplicaciones Científicas De Investigación
Benzamide, N-(2-(diethylamino)ethyl)-4-((1-oxopropyl)amino)-, monohydrochloride is primarily used in peptide synthesis as a protecting group for amino acids. It is also used in the synthesis of various bioactive peptides, such as neuropeptides and opioid peptides. Benzamide, N-(2-(diethylamino)ethyl)-4-((1-oxopropyl)amino)-, monohydrochloride has been shown to improve the yield and purity of synthesized peptides, making it a valuable tool in peptide chemistry.
Propiedades
Número CAS |
17579-41-8 |
|---|---|
Nombre del producto |
Benzamide, N-(2-(diethylamino)ethyl)-4-((1-oxopropyl)amino)-, monohydrochloride |
Fórmula molecular |
C16H26ClN3O2 |
Peso molecular |
327.8 g/mol |
Nombre IUPAC |
N-[2-(diethylamino)ethyl]-4-(propanoylamino)benzamide;hydrochloride |
InChI |
InChI=1S/C16H25N3O2.ClH/c1-4-15(20)18-14-9-7-13(8-10-14)16(21)17-11-12-19(5-2)6-3;/h7-10H,4-6,11-12H2,1-3H3,(H,17,21)(H,18,20);1H |
Clave InChI |
USQCGVUETLNEMP-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NCCN(CC)CC.Cl |
SMILES canónico |
CCC(=O)NC1=CC=C(C=C1)C(=O)NCCN(CC)CC.Cl |
Otros números CAS |
17579-41-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



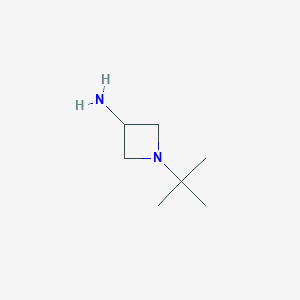
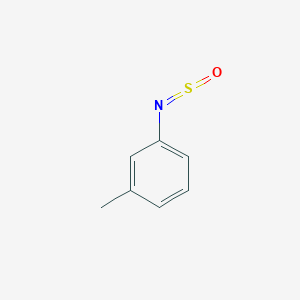
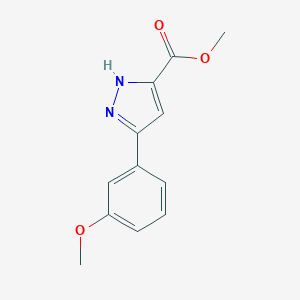

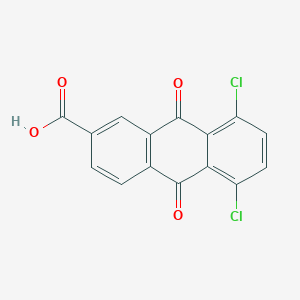


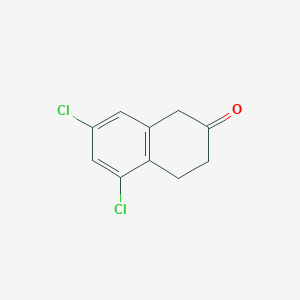
![2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B93738.png)

